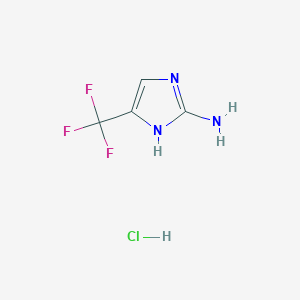
Tert-butyl 4-(3-(4-bromo-2-fluorophenoxy)propyl)piperazine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-(3-(4-bromo-2-fluorophenoxy)propyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl ester group and a 4-(3-(4-bromo-2-fluorophenoxy)propyl) moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Wirkmechanismus
Target of Action
The compound contains a piperazine moiety, which is a common structural feature in many pharmaceuticals. Piperazine derivatives often exhibit biological activity by interacting with various receptors in the body, such as serotonin and dopamine receptors .
Mode of Action
The interaction of the compound with its target often involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals interactions. The bromo and fluoro substituents on the phenyl ring may enhance the compound’s binding affinity to its target .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on its specific target. If the compound targets serotonin receptors, for example, it could affect the serotonin signaling pathway and influence mood and behavior .
Pharmacokinetics
The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as its chemical structure, formulation, and route of administration. The presence of the tert-butyl and piperazine groups could influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For instance, if the compound acts as an agonist at serotonin receptors, it could increase serotonin signaling and produce a corresponding physiological response .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by the pH of its environment, while its efficacy could be influenced by the presence of other competing molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-(4-bromo-2-fluorophenoxy)propyl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-bromo-2-fluorophenol with 3-bromopropylamine to form the intermediate 4-(3-(4-bromo-2-fluorophenoxy)propyl)amine. This intermediate is then reacted with tert-butyl 4-piperazinecarboxylate under appropriate conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 4-(3-(4-bromo-2-fluorophenoxy)propyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(3-(4-bromo-2-fluorophenoxy)propyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents.
Biological Studies: The compound can be used to study the biological activity of piperazine derivatives.
Organic Synthesis: It is a valuable building block for the synthesis of more complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 4-(3-bromo-4-fluorophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(3-bromo-2-fluorobenzyl)piperazine-1-carboxylate
Comparison: Tert-butyl 4-(3-(4-bromo-2-fluorophenoxy)propyl)piperazine-1-carboxylate is unique due to the presence of both a piperazine ring and a phenoxypropyl moiety, which may confer distinct biological activities compared to its analogs. The specific substitution pattern on the phenyl ring (4-bromo-2-fluoro) also differentiates it from other similar compounds .
Eigenschaften
IUPAC Name |
tert-butyl 4-[3-(4-bromo-2-fluorophenoxy)propyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BrFN2O3/c1-18(2,3)25-17(23)22-10-8-21(9-11-22)7-4-12-24-16-6-5-14(19)13-15(16)20/h5-6,13H,4,7-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADAKZUPXAHSHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCOC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1458525.png)
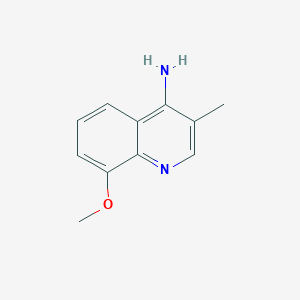
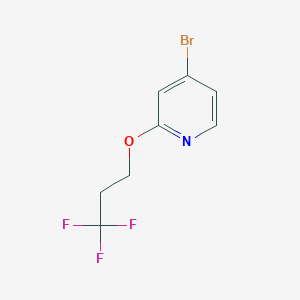
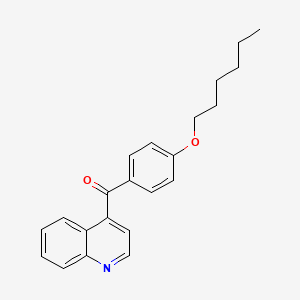
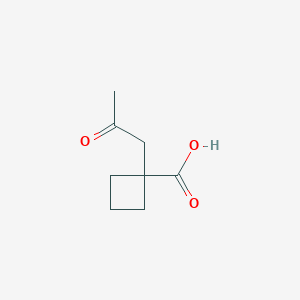
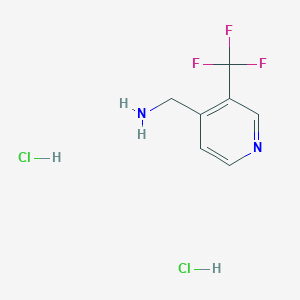
![1-Pyrrolidinecarboxylic acid, 2-[(carboxymethoxy)methyl]-, 1-(9h-fluoren-9-ylmethyl) ester, (2r)-](/img/structure/B1458534.png)
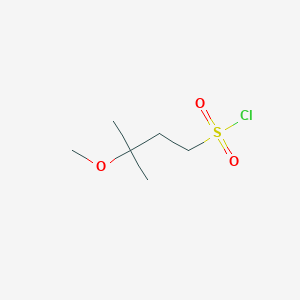
![1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1458539.png)
![1-[4-(chloromethyl)-3-methylphenyl]-1H-imidazole hydrochloride](/img/structure/B1458540.png)
![2-{[(3-Fluorophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1458544.png)
![2-[3-(Methoxymethyl)piperidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1458545.png)

